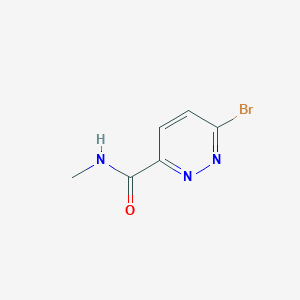

6-Bromo-N-methylpyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

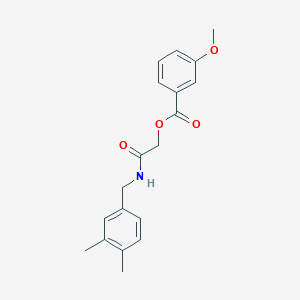

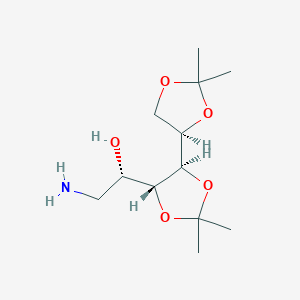

“6-Bromo-N-methylpyridazine-3-carboxamide” is a chemical compound with the molecular formula C6H6BrN3O and a molecular weight of 216.04 . It is used for research purposes .

Synthesis Analysis

The synthesis of “6-Bromo-N-methylpyridazine-3-carboxamide” involves two stages . In the first stage, 6-bromopyridazine-3-carboxylic acid is reacted with 1,1’-carbonyldiimidazole in tetrahydrofuran at 70℃ for 1 hour . In the second stage, methylamine is added to the reaction mixture and heated to 70℃ for 2 hours . The volatile components are then removed in vacuo and the crude material is purified via preparative MPLC .Molecular Structure Analysis

The molecular structure of “6-Bromo-N-methylpyridazine-3-carboxamide” is characterized by the presence of a pyridazine ring, which is a heterocyclic compound containing a nitrogen atom . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : 6-Bromo-N-methylpyridazine-3-carboxamide is synthesized using various chemical techniques. For instance, 3-Bromo-6-methylpyridazine, a related compound, was prepared via cyclization, dehydrogenation, and substitution reactions, demonstrating a synthetic route that could be applicable to 6-Bromo-N-methylpyridazine-3-carboxamide as well (Xin Bing-wei, 2008).

Chemical Reactivity : Studies have explored the reactivity of similar compounds in various chemical reactions. For example, the synthesis of Isothiazolopyridines, pyridothiazines, and pyridothiazepines from related pyridazine compounds highlights the potential chemical applications of 6-Bromo-N-methylpyridazine-3-carboxamide in forming biologically active compounds (Ayman M. S. Youssef et al., 2012).

Biological and Pharmacological Research

Cancer Research : Compounds structurally related to 6-Bromo-N-methylpyridazine-3-carboxamide have been synthesized and evaluated for inhibitory activities against c-Met kinase and cytotoxic activities against cancer cell lines, suggesting potential research applications in cancer therapeutics (Ju Liu et al., 2020).

Antimicrobial Activity : Novel derivatives containing pyridazine structures have been synthesized and evaluated for their antibacterial and antifungal activities, indicating the potential of 6-Bromo-N-methylpyridazine-3-carboxamide in antimicrobial research (D. S. Babu et al., 2015).

Radioligand Research : Research involving the synthesis of radioligands from pyridazine derivatives for imaging receptors suggests the potential application of 6-Bromo-N-methylpyridazine-3-carboxamide in the field of diagnostic imaging and nuclear medicine (Mingzhang Gao et al., 2016).

Safety And Hazards

The safety information for “6-Bromo-N-methylpyridazine-3-carboxamide” includes several precautionary statements . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing . It is also recommended to handle it under inert gas and protect it from moisture . In case of inadequate ventilation, respiratory protection should be worn .

Propiedades

IUPAC Name |

6-bromo-N-methylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c1-8-6(11)4-2-3-5(7)10-9-4/h2-3H,1H3,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNWFMQMOTWYBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-N-methylpyridazine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride](/img/structure/B2436293.png)

![N-(2-Ethoxyphenyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2436296.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2436309.png)

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2436311.png)

![2-(4-chlorophenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2436313.png)

![Methyl 4-((3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2436315.png)